molecular formula C9H14F2O2 B6158422 3-(3,3-difluorocyclobutyl)-2,2-dimethylpropanoic acid CAS No. 1858788-55-2

3-(3,3-difluorocyclobutyl)-2,2-dimethylpropanoic acid

Cat. No.: B6158422
CAS No.: 1858788-55-2
M. Wt: 192.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,3-difluorocyclobutyl)-2,2-dimethylpropanoic acid is a chemical compound characterized by the presence of a difluorocyclobutyl group attached to a dimethylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-difluorocyclobutyl)-2,2-dimethylpropanoic acid typically involves the use of ethyl 3,3-difluorocyclobutanecarboxylate as a key intermediate. This intermediate can be prepared through the reaction of dichloroketene with tert-butyl or benzyl vinyl ether . The subsequent steps involve the conversion of the intermediate to the desired product through a series of reactions, including hydrolysis and decarboxylation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,3-difluorocyclobutyl)-2,2-dimethylpropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to alcohols or alkanes.

    Substitution: The difluorocyclobutyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

3-(3,3-difluorocyclobutyl)-2,2-dimethylpropanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(3,3-difluorocyclobutyl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The difluorocyclobutyl group can influence the compound’s reactivity and binding affinity to target molecules, potentially affecting biological processes and therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

    2-(3,3-difluorocyclobutyl)acetic acid: Shares the difluorocyclobutyl group but differs in the acetic acid moiety.

    3,3-difluorocyclobutanecarboxylic acid: Similar structure but lacks the dimethylpropanoic acid group.

Uniqueness

3-(3,3-difluorocyclobutyl)-2,2-dimethylpropanoic acid is unique due to the combination of the difluorocyclobutyl group with the dimethylpropanoic acid moiety, which imparts distinct chemical and physical properties .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 3-(3,3-difluorocyclobutyl)-2,2-dimethylpropanoic acid can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "3,3-difluorocyclobutanone", "2,2-dimethylpropanoic acid", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Diethyl ether", "Ethyl acetate", "Sodium sulfate", "Magnesium sulfate", "Potassium carbonate", "Acetone", "Hexanes" ], "Reaction": [ "Step 1: Reduction of 3,3-difluorocyclobutanone with sodium borohydride in methanol to yield 3,3-difluorocyclobutanemethanol", "Step 2: Oxidation of 3,3-difluorocyclobutanemethanol with sodium chlorite in acetic acid to yield 3,3-difluorocyclobutanecarboxylic acid", "Step 3: Conversion of 3,3-difluorocyclobutanecarboxylic acid to its acid chloride using thionyl chloride in diethyl ether", "Step 4: Addition of 2,2-dimethylpropanoic acid to the acid chloride in the presence of triethylamine to yield the desired product, 3-(3,3-difluorocyclobutyl)-2,2-dimethylpropanoic acid", "Step 5: Purification of the product by washing with sodium hydroxide, water, and drying with sodium sulfate", "Step 6: Recrystallization of the product from ethyl acetate and hexanes to obtain pure 3-(3,3-difluorocyclobutyl)-2,2-dimethylpropanoic acid" ] }

CAS No.

1858788-55-2

Molecular Formula

C9H14F2O2

Molecular Weight

192.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.